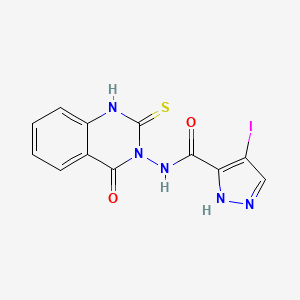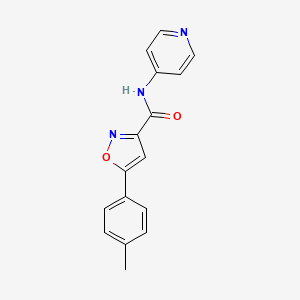
4-iodo-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a quinazolinone core, a pyrazole ring, and an iodine substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with various nitrogen nucleophiles such as formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and thiocarbonohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against HePG-2 and MCF-7 cell lines.
Biological Studies: The compound can be used to study the inhibition of LuxR-type receptors, which are involved in bacterial quorum sensing.
Chemical Biology: It serves as a tool for investigating the biological activities of quinazolinone derivatives.
Mécanisme D'action
The mechanism of action of 4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as DNA and proteins. In the context of its anticancer activity, the compound is believed to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting cell proliferation . Additionally, it can inhibit LuxR-type receptors, affecting bacterial communication and virulence .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Iodo-2-phenyl-4H-benzoxazin-4-one: A precursor in the synthesis of the target compound.
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
4-IODO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a quinazolinone core, a pyrazole ring, and an iodine substituent. This structural complexity contributes to its diverse biological activities and potential as a multi-target therapeutic agent.
Propriétés
Formule moléculaire |
C12H8IN5O2S |
|---|---|
Poids moléculaire |
413.20 g/mol |
Nom IUPAC |
4-iodo-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H8IN5O2S/c13-7-5-14-16-9(7)10(19)17-18-11(20)6-3-1-2-4-8(6)15-12(18)21/h1-5H,(H,14,16)(H,15,21)(H,17,19) |
Clé InChI |
INBBITKLYJKWOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=C(C=NN3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B10939918.png)
![[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(4-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10939920.png)

![Methyl 2-[(4-biphenylyloxy)methyl]-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10939933.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939935.png)
![4-(4-bromophenyl)-6-(difluoromethyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B10939940.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-[4-(4-fluorobenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10939943.png)
![N-(3-fluoro-4-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939947.png)
![5-(3,4-dimethylphenyl)-N-[4-(furan-2-yl)butan-2-yl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10939959.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B10939965.png)
![2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10939968.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10939972.png)
![Methyl 2-({[3-(4-fluorophenyl)-6-phenylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10939975.png)
